molecular formula C12H16F2N2O2 B14016326 Tert-butyl 3-amino-2,6-difluorobenzylcarbamate CAS No. 401909-38-4

Tert-butyl 3-amino-2,6-difluorobenzylcarbamate

Cat. No.: B14016326
CAS No.: 401909-38-4
M. Wt: 258.26 g/mol
InChI Key: LERNBJGBYMPURA-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-2,6-difluorobenzylcarbamate is an organic compound with the molecular formula C12H16F2N2O2. This compound is characterized by the presence of a tert-butyl group, an amino group, and two fluorine atoms attached to a benzylcarbamate structure. It is used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-2,6-difluorobenzylcarbamate typically involves the reaction of 3-amino-2,6-difluorobenzylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-2,6-difluorobenzylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines or alcohols.

Scientific Research Applications

Tert-butyl 3-amino-2,6-difluorobenzylcarbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-2,6-difluorobenzylcarbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atoms enhance its lipophilicity and stability. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-amino-2,6-difluorophenylcarbamate
  • Tert-butyl 3-amino-2,6-difluorobenzamide
  • Tert-butyl 3-amino-2,6-difluorobenzylamine

Uniqueness

Tert-butyl 3-amino-2,6-difluorobenzylcarbamate is unique due to the presence of both the tert-butyl and carbamate groups, which confer specific chemical and physical properties. The combination of these functional groups makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

401909-38-4

Molecular Formula

C12H16F2N2O2

Molecular Weight

258.26 g/mol

IUPAC Name

tert-butyl N-[(3-amino-2,6-difluorophenyl)methyl]carbamate

InChI

InChI=1S/C12H16F2N2O2/c1-12(2,3)18-11(17)16-6-7-8(13)4-5-9(15)10(7)14/h4-5H,6,15H2,1-3H3,(H,16,17)

InChI Key

LERNBJGBYMPURA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=CC(=C1F)N)F

Origin of Product

United States

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